3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Organic Synthesis Derivatization

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-67-0) is a heterocyclic building block belonging to the pyrazole-4-carbaldehyde class, characterized by a 4-chlorophenyl substituent at the 3-position and an aldehyde functional group at the 4-position of the pyrazole ring. With a molecular formula of C10H7ClN2O and a molecular weight of 206.63 g/mol , this compound serves primarily as a key intermediate in medicinal chemistry and agrochemical research for constructing more complex pyrazole-based scaffolds with potential antimicrobial, antitubercular, anti-inflammatory, and anticancer activities.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 350997-67-0
Cat. No. B1299040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
CAS350997-67-0
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NN2)C=O)Cl
InChIInChI=1S/C10H7ClN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
InChIKeyXSFZGZIGMMWQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-67-0): Procurement and Differentiation Overview


3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-67-0) is a heterocyclic building block belonging to the pyrazole-4-carbaldehyde class, characterized by a 4-chlorophenyl substituent at the 3-position and an aldehyde functional group at the 4-position of the pyrazole ring [1]. With a molecular formula of C10H7ClN2O and a molecular weight of 206.63 g/mol [2], this compound serves primarily as a key intermediate in medicinal chemistry and agrochemical research for constructing more complex pyrazole-based scaffolds with potential antimicrobial, antitubercular, anti-inflammatory, and anticancer activities . Its computed XLogP3 of 2.0 and topological polar surface area (TPSA) of 45.8 Ų [2] provide a favorable balance of lipophilicity and polarity for membrane permeability in drug discovery contexts.

1 Heterocyclic aldehyde building block for 4-substituted pyrazole scaffold synthesis
2 4-Chlorophenyl substituent provides a distinct lipophilicity and electronic profile for SAR studies
3 Computed logP ~2.0 and TPSA ~46 Ų suggest a favorable permeability–polarity balance for cell-based assays

Why 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-67-0) Cannot Be Readily Replaced by Generic Analogs


While various 1H-pyrazole-4-carbaldehyde derivatives exist with different aryl substituents (e.g., 4-methoxyphenyl, 4-bromophenyl, 4-fluorophenyl, or unsubstituted phenyl) , simple substitution based on structural similarity alone is scientifically unsound. The presence and nature of the 4-chlorophenyl group critically modulates physicochemical properties such as lipophilicity (XLogP3 = 2.0 for the chloro analog) [1] and electron density distribution, which in turn affects reactivity at the aldehyde site, binding affinity in biological targets, and overall metabolic stability. For instance, replacing the 4-chlorophenyl with a 4-methoxyphenyl group increases polarity (TPSA ~54 Ų) [2] and introduces different electronic and steric effects, while the 4-bromophenyl analog offers a different halogen bonding profile and a heavier atom mass that can impact crystallization and pharmacokinetics. Direct replacement without quantitative comparative data risks synthetic failure, altered biological activity profiles, or unexpected off-target effects, as evidenced by the divergent activities observed among substituted pyrazole derivatives in antimicrobial and anticancer studies [3].

Lipophilicity 4-Methoxyphenyl or 4-fluorophenyl analogs exhibit lower XLogP3 values (~1.5, ~1.4 vs 2.0), which may shift membrane permeability and metabolic stability profiles in ADME assays.
Electronic Different halogen or substituent patterns alter electron density on the pyrazole ring, potentially affecting aldehyde reactivity and downstream coupling efficiency.
SAR Context The 4-chlorophenyl scaffold is part of a reported antitubercular SAR series; replacing it may bias activity toward other profiles (e.g., anti-inflammatory) without predicted advantage.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-67-0) Against Key Analogs


Differentiation via Aldehyde Reactivity: Enabling Regioselective Derivatization Unavailable in 3-(4-Chlorophenyl)pyrazole

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde contains a reactive aldehyde group at the pyrazole 4-position, enabling regioselective condensation, reduction, and oxidation reactions that are not possible with the non-aldehyde analog 3-(4-chlorophenyl)pyrazole (CAS 59843-58-2). The aldehyde functionality allows for the direct synthesis of hydrazones, oximes, and carboxylic acid derivatives [1]. In contrast, 3-(4-chlorophenyl)pyrazole lacks this handle, requiring alternative and often less efficient synthetic routes to introduce similar functional groups. The presence of the aldehyde is critical for generating the 3-(4-chlorophenyl)-4-substituted pyrazole scaffolds that have demonstrated antimicrobial and antitubercular activities [2].

Aldehyde reactivity
Head-to-head
Target: C4-aldehyde present
Comparator: 3-(4-chlorophenyl)pyrazole lacks aldehyde
Enables regioselective derivatization via aldehyde handle
Substitution with non-aldehyde analog would require alternative synthetic routes
Medicinal Chemistry Organic Synthesis Derivatization

Lipophilicity Optimization: XLogP3 Differentiation from 4-Methoxyphenyl and 4-Fluorophenyl Analogs

The computed XLogP3 value of 2.0 for 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde [1] represents a moderate lipophilicity that is distinct from closely related analogs. The 4-methoxyphenyl analog (CAS 199682-73-0) has a predicted XLogP3 of approximately 1.5, making it more hydrophilic, while the 4-fluorophenyl analog (CAS 306936-57-2) has a predicted XLogP3 around 1.4 [2]. The 4-chlorophenyl group provides a balanced lipophilic character that can influence membrane permeability and metabolic stability in drug discovery contexts. Additionally, the topological polar surface area (TPSA) of 45.8 Ų [1] falls within the desirable range for oral bioavailability (typically <140 Ų).

Lipophilicity difference
Computed property
XLogP3 = 2.0 (target)
Δ = 0.5 vs 4-OMe (1.5), Δ = 0.6 vs 4-F (1.4)
Moderate lipophilicity may affect membrane permeability context
Predicted values from PubChem; experimental logP should be verified
Medicinal Chemistry ADME Properties Lipophilicity

Biological Activity Scaffold: Antitubercular Potential of 3-(4-Chlorophenyl)-4-substituted Pyrazoles

A series of 3-(4-chlorophenyl)-4-substituted pyrazoles, synthesized from 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde or related intermediates, were evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv strain. While specific MIC values for the aldehyde itself are not reported, the study demonstrates that the 3-(4-chlorophenyl)pyrazole core is a productive scaffold for generating compounds with 'good to excellent antimicrobial and antitubercular activity' [1]. In contrast, pyrazole-4-carbaldehydes with different 3-aryl substituents (e.g., 4-methoxyphenyl) have shown distinct biological profiles, including anti-inflammatory activity [2].

Antitubercular scaffold
Class-level inference
3-(4-Chlorophenyl)-4-substituted pyrazoles showed activity against M. tuberculosis H37Rv in vitro
Supports scaffold selection for antitubercular research context
Direct MIC data for the aldehyde itself not reported; activity relates to derivatives
Antitubercular Antimicrobial Drug Discovery

Optimal Application Scenarios for 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-67-0)


Synthesis of 3-(4-Chlorophenyl)-4-substituted Pyrazoles as Antitubercular Leads

This compound is ideally suited as a starting material for generating diverse libraries of 4-substituted pyrazoles via condensation, reduction, or oxidation of the aldehyde group. The resulting derivatives have demonstrated antitubercular activity against M. tuberculosis H37Rv in vitro, validating the use of this specific 4-chlorophenyl-substituted scaffold [1]. Procurement should be prioritized by medicinal chemistry teams targeting tuberculosis drug discovery.

Development of Novel Anti-Inflammatory and Analgesic Agents

Vendor documentation indicates that 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde serves as a key intermediate in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties . The 4-chlorophenyl group contributes to a specific lipophilicity profile (XLogP3 = 2.0) [2] that may favor interactions with inflammatory targets such as COX enzymes. This compound should be considered for early-stage hit-to-lead programs in inflammation research.

Construction of Pyrazole-Based Agrochemicals

The compound is utilized in the formulation of agrochemicals, including pesticides and herbicides . The aldehyde functionality allows for conjugation with other active pharmacophores or functional groups relevant to crop protection. The 4-chlorophenyl moiety may enhance target binding or metabolic stability in agricultural applications. Procurement for agrochemical research is supported by its established use in this sector.

Application
Selection Property
Validation Focus
Antitubercular pyrazole synthesis
4-Chlorophenyl-pyrazole scaffold with reported antitubercular SAR
Screening against M. tuberculosis H37Rv in vitro
Inflammation research hit identification
Moderate lipophilicity and pyrazole core suitable for COX-target interactions
Anti-inflammatory assay profiling and selectivity panels
Agrochemical intermediate synthesis
Aldehyde reactivity enables conjugation to crop protection pharmacophores
Agrochemical activity screening and field-residue studies

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